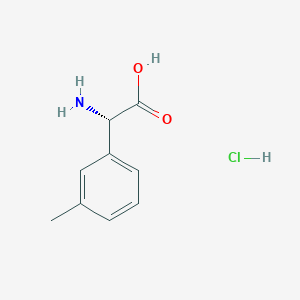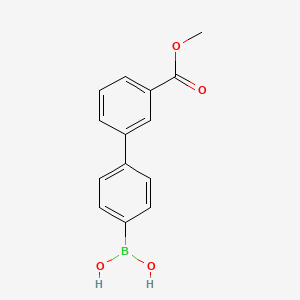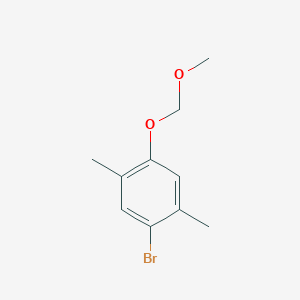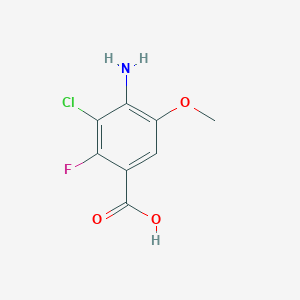
2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile is an organic compound with the molecular formula C6H8FNO It is characterized by a cyclopropyl ring substituted with a fluorine atom and a hydroxymethyl group, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base.
Acetonitrile Group Addition: The acetonitrile group can be added via a nucleophilic substitution reaction using a suitable nitrile reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropaneacetonitrile: Lacks the fluorine and hydroxymethyl groups.
2-Fluorocyclopropylacetonitrile: Lacks the hydroxymethyl group.
1-(Hydroxymethyl)cyclopropylacetonitrile: Lacks the fluorine atom.
Uniqueness
2-(2-Fluoro-1-(hydroxymethyl)cyclopropyl)acetonitrile is unique due to the presence of both the fluorine and hydroxymethyl groups on the cyclopropyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C6H8FNO |
|---|---|
Peso molecular |
129.13 g/mol |
Nombre IUPAC |
2-[2-fluoro-1-(hydroxymethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C6H8FNO/c7-5-3-6(5,4-9)1-2-8/h5,9H,1,3-4H2 |
Clave InChI |
HPMDHGDAZYLQDL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(CC#N)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)
![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)
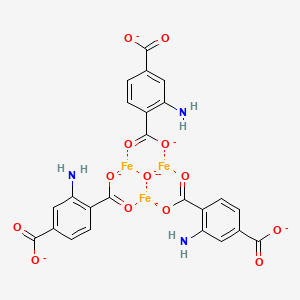


![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
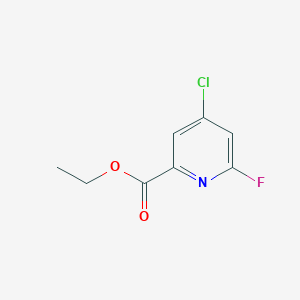
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
